5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Overview
Description
“5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that is considered a privileged structure due to its occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been the subject of recent research. Various synthetic pathways have been explored, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, and photocatalytic reactions . In some cases, carboxylic and sulfonic acids have been used as catalysts .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazo[1,2-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The compound also contains a carboxylic acid group, which contributes to its reactivity .
Chemical Reactions Analysis
The reactivity of “this compound” and similar compounds is influenced by the substituents on the imidazo[1,2-a]pyridine ring. The reaction output is strongly dependent on these substituents, regardless of the catalyst used .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 202.64 g/mol . Other properties such as solubility, melting point, and boiling point are not mentioned in the retrieved sources.
Scientific Research Applications
Pharmacophore Design for p38α MAP Kinase Inhibitors
Research demonstrates the significance of tri- and tetra-substituted imidazole scaffolds, including imidazo[1,2-a]pyridine derivatives, as selective inhibitors of p38 MAP kinase. These compounds are instrumental in inhibiting proinflammatory cytokine release, with detailed studies on their design, synthesis, and activity. The selective binding to ATP pockets, observed through crystal structures, underscores the therapeutic potential of such compounds in managing inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemistry and Properties of Related Compounds
A review on the chemistry of compounds containing pyridine-2,6-diylbis derivatives highlights the structural variability and biological relevance of these compounds. The summary of their preparation, properties, and complex formation with metals reveals the broad spectrum of potential applications in spectroscopy, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).
Heterocyclic N-oxide Molecules in Drug Applications
The synthesis and applications of heterocyclic N-oxide derivatives, such as those synthesized from imidazole, showcase their importance in organic synthesis, catalysis, and medicinal chemistry. These compounds exhibit diverse functionalities, including anticancer, antibacterial, and anti-inflammatory activities, highlighting their potential in drug development (Li et al., 2019).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including those related to imidazo[1,2-a]pyridine structures, have been utilized as optical sensors due to their exquisite sensing materials. These derivatives also possess a wide range of biological and medicinal applications, demonstrating the versatility of these compounds in both detection and therapeutic contexts (Jindal & Kaur, 2021).
Potential CNS Acting Drugs from Imidazole Derivatives
Research into functional chemical groups that could lead to CNS acting drugs identifies heterocycles with nitrogen, such as imidazole derivatives, as promising candidates. These compounds exhibit effects ranging from depression to euphoria to convulsion, suggesting their potential in developing novel CNS therapeutics (Saganuwan, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h4-6H,1-3H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCLLMVCBAEFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=CN=C2C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-95-9 | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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